
2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one is a complex organic compound characterized by its cyclohexene ring structure with multiple alkyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving dienes and dienophiles.
Introduction of alkyl substituents: Alkylation reactions using appropriate alkyl halides and strong bases.
Double bond formation: Dehydration reactions to introduce double bonds in the alkyl chains.
Industrial Production Methods
Industrial production of such compounds often involves:
Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.
Optimization of reaction conditions: Temperature, pressure, and solvent choice to maximize yield and purity.
Purification techniques: Distillation, crystallization, and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst to form alcohols.
Substitution: Halogenation or nitration reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Studied for its potential as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Industry
Materials Science: Explored for its properties in the development of new materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system under study.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Methylbut-2-en-1-yl)cyclohex-2-en-1-one
- 3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-one
Uniqueness
2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one is unique due to the presence of multiple alkyl substituents and double bonds, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
112920-32-8 |
|---|---|
Fórmula molecular |
C17H26O |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
2-(3-methylbut-2-enyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H26O/c1-13(2)7-5-8-15-9-6-10-17(18)16(15)12-11-14(3)4/h7,11H,5-6,8-10,12H2,1-4H3 |
Clave InChI |
RQBTZETWXNICHN-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC1=C(C(=O)CCC1)CC=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trisilabicyclo[1.1.0]butane](/img/structure/B14307444.png)
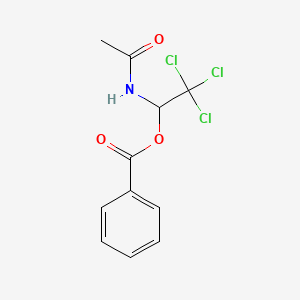
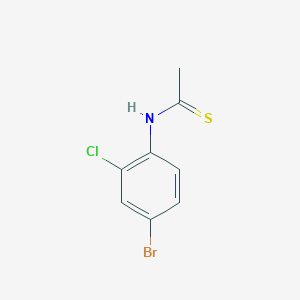
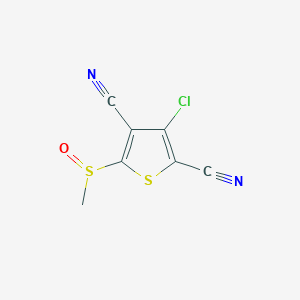
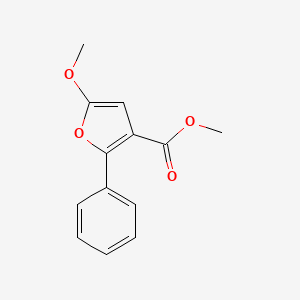

![Benzenecarboximidamide, 4,4'-[1,2-phenylenebis(oxymethylene)]bis-](/img/structure/B14307490.png)
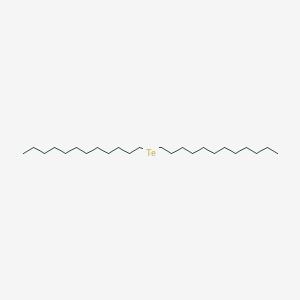
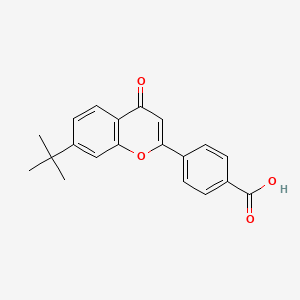
![5'-Methyl-4-(2-methyloctan-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B14307516.png)
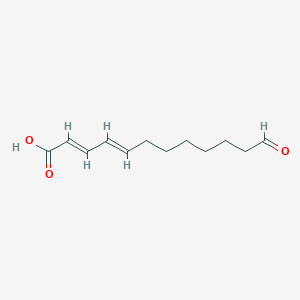
![Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate](/img/structure/B14307532.png)
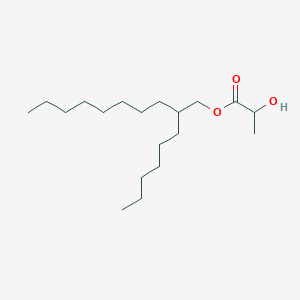
![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
